molecular formula C7H15NO2 B1343744 2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol CAS No. 889949-63-7

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol

Cat. No.: B1343744
CAS No.: 889949-63-7
M. Wt: 145.2 g/mol
InChI Key: XOJUNYXOESDYTH-UHFFFAOYSA-N
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Description

2-Amino-2-(tetrahydro-2H-pyran-4-YL)ethanol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Processes

One significant application of 2-amino-2-(tetrahydro-2H-pyran-4-YL)ethanol derivatives is in the field of chemical synthesis. Researchers have developed various one-pot synthesis methods for creating 2-amino-4-aryl-4H-pyrans and 2-amino-tetrahydro-4H-chromenes. For instance, Behbahani (2015) demonstrated a one-pot procedure using L-proline for synthesizing these compounds in good to excellent yields (Behbahani, 2015). Similarly, Brahmachari and Banerjee (2014) developed a multicomponent one-pot synthesis using urea as an organo-catalyst at room temperature (Brahmachari & Banerjee, 2014).

Catalysis and Green Chemistry

The compound's derivatives have been used in green chemistry, emphasizing eco-friendly and sustainable practices. Banerjee et al. (2022) utilized glycine as a metal-free organocatalyst in aqueous ethanol under refluxed conditions for synthesizing structurally diverse 2-amino pyran derivatives (Banerjee et al., 2022). This approach highlights the move towards less toxic solvents and sustainable synthesis processes.

Potential in Drug Development

There's potential for these compounds in the development of new drugs. Wang et al. (2014) synthesized novel 2-amino-4H-pyran derivatives, evaluating their antitumor activity in various human tumor cell lines (Wang et al., 2014). This indicates potential applications in medicinal chemistry, particularly in cancer treatment.

Multicomponent Reaction Platforms

These derivatives also serve as key components in multicomponent reaction platforms. Vereshchagin et al. (2015) found a new multicomponent reaction (MCR) for forming 2-amino-4H-chromenes, highlighting the compound's role in facilitating complex chemical transformations (Vereshchagin et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 according to the GHS classification . It has hazard statements H226 - H302 - H318 and precautionary statements P210 - P233 - P240 - P280 - P301 + P312 - P305 + P351 + P338 .

Properties

IUPAC Name

2-amino-2-(oxan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-7(5-9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJUNYXOESDYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.